Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-
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Overview
Description
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
The synthesis of Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically involves stirring the reactants without a solvent at room temperature or using heat. Industrial production methods may involve more efficient and scalable processes, such as solvent-free reactions or the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can exhibit different biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR) . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation . This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can be compared with other similar compounds such as N-(4-(tert-butylamino)phenyl) acetamide and other sulfonamide derivatives These compounds share similar structural features and biological activities, but Ethanediamide, N-((4-(((butylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is unique due to its specific functional groups and the resulting enhanced biological activity
Properties
CAS No. |
81717-40-0 |
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Molecular Formula |
C15H20N4O6S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N'-[4-[[2-(butylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-3-4-9-17-13(21)14(22)18-10-5-7-11(8-6-10)26(24,25)19-15(23)12(20)16-2/h5-8H,3-4,9H2,1-2H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChI Key |
YSIYIDGXFPOMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
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